molecular formula C22H17NO5 B14343268 2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione CAS No. 95895-60-6

2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14343268
CAS No.: 95895-60-6
M. Wt: 375.4 g/mol
InChI Key: ACDZCCIVNRQFFF-UHFFFAOYSA-N
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Description

2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes phenoxy and isoindole groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-phenoxyphenol with ethylene oxide to form 2-(4-phenoxyphenoxy)ethanol. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and isoindole groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • 2-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine
  • 4-Phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether

Comparison: Compared to similar compounds, 2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

95895-60-6

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

2-[2-(4-phenoxyphenoxy)ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C22H17NO5/c24-21-19-8-4-5-9-20(19)22(25)23(21)27-15-14-26-16-10-12-18(13-11-16)28-17-6-2-1-3-7-17/h1-13H,14-15H2

InChI Key

ACDZCCIVNRQFFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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